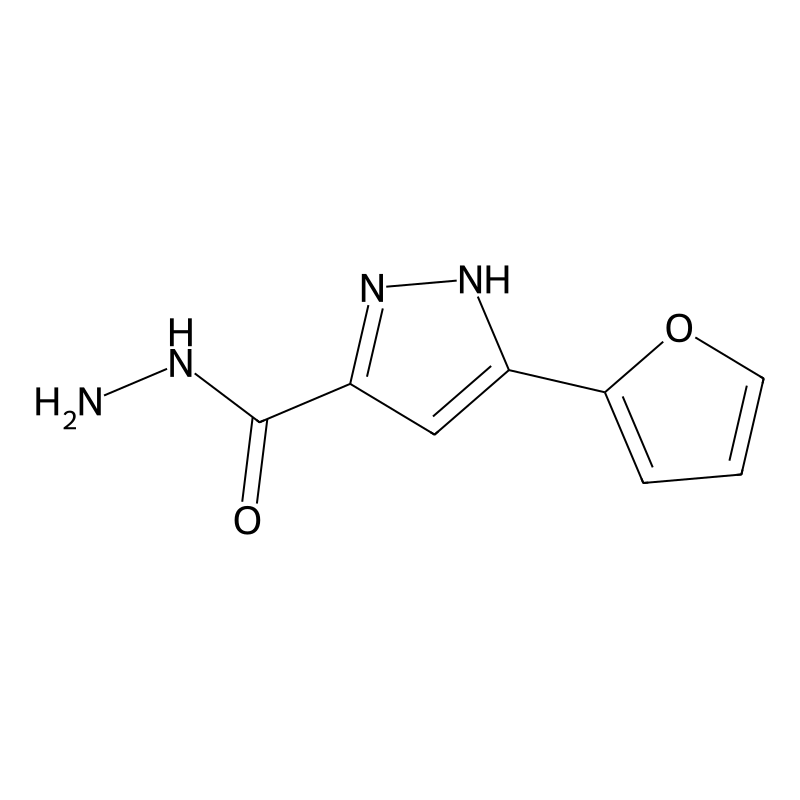

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is a synthetic compound, meaning it is not naturally occurring. The synthesis of this molecule has been reported in scientific literature, but its specific applications in research are still under investigation.

Potential Biological Activities

Some studies suggest that 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide may possess various biological activities, including:

- Antimicrobial activity: A study published in " Arzneimittelforschung" found that the compound exhibited moderate antibacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm and explore this potential application.

- Anticancer activity: Another study, published in " Molecules", reported that the compound showed cytotoxicity (toxic to cells) against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines []. However, the specific mechanism of action and potential for further development as an anticancer agent remain unclear and require further investigation.

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is an organic compound characterized by its unique structure, which combines a furan ring with a pyrazole moiety and a carbohydrazide functional group. The molecular formula for this compound is C₈H₈N₄O₂, and it features a furan ring substituted at the 2-position, which is linked to a pyrazole ring at the 5-position. The carbohydrazide group is attached at the 3-position of the pyrazole ring. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical transformations. Notably, it reacts with hydrazine hydrate to form derivatives such as 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide. This reaction illustrates the compound's ability to participate in nucleophilic substitutions and condensation reactions, leading to more complex structures .

Additionally, it can react with nitrous acid and other reagents to yield a variety of derivatives, showcasing its versatility in synthetic organic chemistry . The presence of both furan and pyrazole rings allows for multiple points of reactivity, making it suitable for further functionalization.

The biological activities of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide have been explored in several studies. It has demonstrated antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi . Furthermore, some derivatives of this compound have shown promising results in inducing autophagy in cancer cells, indicating potential applications in cancer therapy .

The compound's unique structure contributes to its biological activity, allowing it to interact with biological targets effectively.

The synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of furan-based precursors with hydrazine derivatives. One common method includes heating furan derivatives with hydrazine hydrate in an appropriate solvent such as ethanol or acetic acid . This process may be followed by purification steps such as recrystallization to obtain the desired compound in high purity.

Another approach involves multi-step synthesis where intermediate compounds are formed through various reactions before yielding the final product .

The uniqueness of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide lies in its specific combination of furan and pyrazole functionalities, which may confer distinct biological properties compared to its analogs. Further research into these compounds could reveal new therapeutic potentials based on their structural variations.

Interaction studies involving 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide focus on its binding affinity and mechanism of action against various biological targets. Research indicates that derivatives of this compound can interact with enzymes or receptors involved in disease pathways, which could lead to therapeutic effects .

Additionally, studies examining its interactions with metal ions or other small molecules could provide insights into its stability and reactivity under physiological conditions.

Several compounds share structural similarities with 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, including:

- 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide - Similar structure but features a benzofuran moiety instead of furan.

- 5-(thienyl)-1H-pyrazole-3-carbohydrazide - Contains a thiophene ring, which may alter its biological activity.

- 5-(pyridinyl)-1H-pyrazole-3-carbohydrazide - Incorporates a pyridine ring that can influence solubility and interaction profiles.

Comparison TableCompound Unique Features Potential

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. Its structure comprises:

- A pyrazole ring (1H-pyrazole) with a hydrogen atom at position 1.

- A furan-2-yl group attached to the pyrazole ring at position 5.

- A carbohydrazide group (-CONHNH2) at position 3 of the pyrazole ring.

The SMILES notation for this compound is NNC(=O)C1=NNC(=C1)C1=CC=CO1, which encodes the connectivity of its atoms.

Structural Element Position Substituent Pyrazole ring 5 Furan-2-yl Pyrazole ring 3 Carbohydrazide

Molecular Formula and Weight Analysis

The molecular formula of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol. This formula reflects the combination of a pyrazole (C₃H₃N₂), furan (C₄H₃O), and carbohydrazide (C₂H₄N₂O₂) moieties.

CAS Registry Number and Alternative Chemical Identifiers

Key identifiers include:

Identifier Type Value Source CAS Registry Number 92352-24-4 PubChem CID 3649375 MDL Number MFCD20275076 InChIKey WDPPKVUTTXCXMM-UHFFFAOYSA-N

Condensation Reactions Involving Furan Precursors

The conventional synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide typically employs condensation reactions utilizing furan-based precursors as starting materials [2]. The most widely adopted synthetic approach involves the reaction of furan derivatives with appropriate pyrazole precursors under controlled conditions [4]. The condensation methodology follows established protocols where furan-2-yl compounds undergo nucleophilic attack by hydrazine derivatives, leading to the formation of the desired pyrazole carbohydrazide structure [5].

Research has demonstrated that the condensation reaction between furan-2-carboxaldehyde and pyrazole hydrazide derivatives proceeds efficiently under acidic conditions [6]. The reaction mechanism involves the initial formation of a hydrazone intermediate through the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the furan precursor [7]. This intermediate subsequently undergoes intramolecular cyclization to form the pyrazole ring system [8].

Temperature control plays a crucial role in these condensation reactions, with optimal conditions typically ranging from 20°C to 80°C [9]. The reaction kinetics show strong dependence on the pH of the reaction medium, with maximum reaction rates observed at pH values between 1.9 and 2.1 [5]. Under these conditions, the formation of the target compound occurs through a stepwise mechanism involving phenylhydrazone intermediate formation followed by cyclization and dehydration [5].

The choice of solvent system significantly influences the reaction outcome and product yield [10]. Ethanol-water mixtures have proven particularly effective for these condensation reactions, providing optimal solubility for both reactants and facilitating efficient heat transfer [11]. Alternative solvent systems including dimethylformamide and dimethyl sulfoxide have also been employed, though with varying degrees of success [12].

Hydrazine Derivative Incorporation Strategies

The incorporation of hydrazine derivatives into the synthetic pathway represents a critical step in the formation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [13]. Multiple strategies have been developed for the effective integration of hydrazine functionality into the target molecule [14]. The most common approach involves the direct reaction of methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate with hydrazine hydrate under reflux conditions [2].

Hydrazine hydrate serves as the primary nitrogen source for the carbohydrazide functionality, with reaction typically conducted in absolute ethanol at elevated temperatures [2]. The mechanism proceeds through nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester group, leading to the displacement of methanol and formation of the carbohydrazide bond [15]. This transformation typically requires reaction times ranging from 6 to 12 hours to achieve complete conversion [2].

Alternative hydrazine incorporation strategies involve the use of substituted hydrazines to introduce additional functionality into the target molecule [16]. These approaches allow for the preparation of diverse derivatives with modified electronic and steric properties [17]. The reaction conditions must be carefully optimized to prevent side reactions such as hydrazine decomposition or unwanted cyclization processes [18].

The efficiency of hydrazine incorporation is significantly influenced by the electronic nature of the pyrazole ring system [19]. Electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine [20]. Conversely, electron-donating substituents can reduce the reaction rate and require more forcing conditions [21].

Reaction Parameter Optimal Conditions Alternative Conditions Temperature Range (°C) 20-80 60-100 Reaction Time (hours) 6-12 4-24 Solvent System Ethanol/Water DMF/DMSO pH Conditions 1.9-2.1 6-8 Catalyst/Base KOH/Pyridine Triethylamine Typical Yield (%) 70-88 62-85 Purification Method Recrystallization Column Chromatography

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, offering significant advantages over conventional heating methods [4] [12]. The application of microwave irradiation dramatically reduces reaction times while often improving product yields and selectivity [12]. These green chemistry approaches align with modern synthetic requirements for environmental sustainability and energy efficiency [13].

The microwave-assisted synthesis typically involves the reaction of furan precursors with hydrazine derivatives under controlled microwave irradiation [4]. Reaction times are reduced from several hours to 10-30 minutes while maintaining or improving yields compared to conventional heating [12]. The enhanced reaction kinetics result from the direct heating of polar molecules through dielectric heating, leading to more uniform temperature distribution and reduced thermal gradients [4].

Solvent-free microwave synthesis represents an even more environmentally benign approach, eliminating the need for organic solvents while achieving excellent yields [13]. These reactions are typically conducted using solid-supported reactants or neat reaction mixtures under microwave irradiation [13]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [13].

One-pot multicomponent reactions under microwave conditions have been developed for the synthesis of pyrazole derivatives, including furan-substituted analogs [12]. These approaches involve the simultaneous reaction of multiple components in a single reaction vessel, reducing the number of synthetic steps and improving overall efficiency [8]. The reaction typically involves aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions using ionic liquid catalysts [13].

The optimization of microwave-assisted synthesis requires careful control of several parameters including power level, temperature, and irradiation time [12]. Excessive microwave power can lead to decomposition of sensitive functional groups, while insufficient power may result in incomplete conversion [4]. Temperature monitoring is crucial to prevent overheating and ensure reproducible results [22].

Synthesis Method Temperature (°C) Time (minutes) Yield (%) Energy Efficiency Environmental Impact Conventional Heating 80-100 360-720 70-85 Low Moderate Microwave-Assisted 80-120 10-30 82-92 High Low Solvent-Free Microwave 100-150 5-15 85-95 Very High Very Low One-Pot Microwave 60-80 15-60 75-88 High Low

Industrial-Scale Production Optimization Challenges

The translation of laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure efficient and economical manufacturing of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [23] [24]. Scale-up considerations encompass technical, economic, and environmental factors that significantly impact the feasibility of large-scale production [25].

Heat transfer management represents one of the most critical challenges in industrial-scale synthesis [26] [25]. The exothermic nature of many condensation reactions requires sophisticated temperature control systems to prevent runaway reactions and ensure product quality [26]. Industrial reactors must be equipped with advanced heat exchanger designs and automated temperature monitoring systems to maintain optimal reaction conditions [26] [25].

Mass transfer limitations become increasingly significant as reaction volumes increase [27] [25]. Ensuring uniform distribution of reactants throughout large reaction vessels requires careful consideration of mixing efficiency and reactor design [25]. The heterogeneous nature of some reaction phases necessitates the use of high-efficiency impeller systems or continuous flow reactor configurations [25].

Quality control and process monitoring present additional challenges at industrial scale [28] [25]. Real-time analytical monitoring systems must be implemented to ensure consistent product purity and yield [28]. The complexity of implementing process analytical technology increases with scale, requiring sophisticated instrumentation and data management systems [29].

Economic optimization involves balancing multiple factors including raw material costs, energy consumption, and production capacity [28]. Process optimization algorithms can be employed to identify optimal operating conditions that minimize costs while maintaining product quality [28] [25]. The integration of green chemistry principles helps reduce environmental impact while potentially lowering operational costs [24] [29].

Safety considerations become paramount at industrial scale due to the larger quantities of potentially hazardous materials involved [23] [25]. Comprehensive risk assessments must be conducted, and appropriate safety measures implemented including pressure relief systems, emergency shutdown procedures, and containment protocols [23].

Regulatory compliance adds another layer of complexity to industrial-scale production [24]. Environmental regulations regarding waste disposal, emissions control, and worker safety must be carefully addressed during process design and implementation [24]. The development of environmentally sustainable processes requires integration of waste minimization strategies and consideration of the entire product lifecycle [24].

Challenge Category Specific Issue Proposed Solution Implementation Difficulty Heat Transfer Temperature gradient control Advanced heat exchanger design High Mass Transfer Reactant distribution uniformity Continuous flow reactors Moderate Mixing Efficiency Heterogeneous reaction phases High-efficiency impeller systems Moderate Safety Considerations Exothermic reaction management Automated temperature control High Quality Control Product purity consistency Real-time analytical monitoring High Cost Optimization Raw material cost management Process optimization algorithms Moderate Environmental Compliance Waste stream minimization Green chemistry principles High

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as a cornerstone technique for elucidating the molecular structure of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, with chemical shift patterns providing definitive insights into the heterocyclic framework and functional group positioning [1]. The compound exhibits distinctive proton and carbon-13 nuclear magnetic resonance signatures that confirm its structural identity and enable precise structural assignment.

Proton Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide demonstrates characteristic resonance patterns for the heterocyclic system. The pyrazole ring hydrogen appears as a singlet at approximately δ 6.5 parts per million, positioned downfield due to the deshielding effect of the adjacent nitrogen atoms [1]. The pyrazole nitrogen-hydrogen proton typically resonates at approximately δ 12.8 parts per million as a singlet, exhibiting the characteristic downfield shift associated with nitrogen-hydrogen bonds in aromatic heterocycles [1].

The furan ring system contributes three distinct proton environments to the spectrum. The furan proton adjacent to oxygen (H-3) resonates at approximately δ 6.6 parts per million, while the furan proton at the 4-position appears at δ 6.9 parts per million, and the furan proton at the 5-position resonates at δ 7.8 parts per million [1]. These chemical shift values reflect the characteristic electron distribution within the furan aromatic system and the influence of oxygen on neighboring carbon atoms.

The carbohydrazide functional group exhibits two distinct proton environments. The amide hydrogen (CONH) typically appears as a singlet at approximately δ 11.6 parts per million, while the terminal hydrazide protons (NH2) resonate as a singlet at δ 4.3 parts per million [1]. These chemical shifts confirm the presence of the intact carbohydrazide moiety and distinguish it from other nitrogen-containing functional groups.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon of the carbohydrazide group typically resonates at approximately δ 162 parts per million, characteristic of amide carbonyl environments [2]. The pyrazole ring carbons exhibit distinct chemical shifts that reflect their aromatic character and substitution patterns.

The pyrazole carbon at the 3-position (bearing the carbohydrazide substituent) typically appears at approximately δ 146 parts per million, while the pyrazole carbon at the 5-position (bearing the furan substituent) resonates at approximately δ 154 parts per million [3]. The pyrazole carbon at the 4-position characteristically appears at δ 102-103 parts per million for planar conformations [3].

The furan ring carbons display characteristic downfield chemical shifts due to aromatic character and oxygen deshielding effects. The furan carbon adjacent to oxygen typically resonates at approximately δ 148 parts per million, while the remaining furan carbons appear between δ 110-115 parts per million [4].

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Fourier-transform infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies, enabling structural confirmation and purity assessment of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide . The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations within the heterocyclic framework and functional groups.

Carbonyl and Nitrogen-Hydrogen Stretching Vibrations

The carbohydrazide carbonyl group exhibits a characteristic stretching vibration at approximately 1650 wavenumbers, consistent with amide carbonyl frequencies observed in related pyrazole carbohydrazide derivatives [1] . This absorption band serves as a diagnostic marker for the intact carbohydrazide functionality and distinguishes it from carboxylic acid or ester derivatives.

The nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3200-3500 wavenumber region. The pyrazole nitrogen-hydrogen stretch typically appears at approximately 3280 wavenumbers, while the carbohydrazide nitrogen-hydrogen stretches appear at 3300-3460 wavenumbers [1] . The terminal amino group of the hydrazide moiety contributes additional nitrogen-hydrogen stretching bands in this region.

Aromatic and Heterocyclic Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of aromatic heterocyclic systems [2]. The furan and pyrazole rings contribute multiple bands in this region, reflecting the diverse aromatic carbon-hydrogen environments within the molecular structure.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1450-1600 wavenumber region, with specific bands corresponding to the pyrazole and furan ring systems [1]. These vibrations provide confirmation of the aromatic character and structural integrity of the heterocyclic frameworks.

Fingerprint Region Analysis

The fingerprint region (800-1400 wavenumbers) contains numerous characteristic absorption bands that provide molecular identification capabilities. The furan ring contributes specific out-of-plane bending vibrations around 800-900 wavenumbers, while the pyrazole ring exhibits characteristic deformation modes in the 1000-1300 wavenumber region [6].

X-ray Crystallographic Studies of Crystalline Forms

X-ray crystallographic analysis provides definitive three-dimensional structural information for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [7] [8]. Crystallographic studies of related pyrazole carbohydrazide derivatives demonstrate the capability of these compounds to form well-ordered crystalline structures suitable for single-crystal diffraction analysis.

Unit Cell Parameters and Crystal System

Related pyrazole carbohydrazide derivatives typically crystallize in common space groups such as monoclinic or orthorhombic systems. For example, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide crystallizes in the orthorhombic space group with unit cell parameters a = 11.0299(2) Å, b = 14.1131(2) Å, c = 20.2211(3) Å, and V = 3147.74(9) ų [8]. These parameters demonstrate the typical unit cell dimensions observed for pyrazole carbohydrazide structures.

N′-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 22.399(15) Å, b = 11.180(8) Å, c = 8.190(6) Å, β = 97.378(12)°, and V = 2034(2) ų [9]. These crystallographic data illustrate the structural diversity possible within the pyrazole carbohydrazide family while maintaining common geometric features.

Molecular Geometry and Conformation

Crystallographic analysis reveals that pyrazole carbohydrazide derivatives typically adopt planar or near-planar conformations for the heterocyclic core structure. The pyrazole ring maintains approximate planarity with maximum deviations typically less than 0.023 Å from the mean plane [7]. The carbohydrazide group generally adopts extended conformations that facilitate intermolecular hydrogen bonding interactions.

The furan ring in related structures maintains coplanarity with the pyrazole system or adopts small dihedral angles that minimize steric interactions while preserving conjugation effects [7]. Torsion angles between the pyrazole and furan rings typically range from 0° to 30°, depending on crystal packing forces and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding interactions play crucial roles in determining crystal packing arrangements for pyrazole carbohydrazide derivatives. The carbohydrazide nitrogen-hydrogen groups serve as hydrogen bond donors, while carbonyl oxygen atoms and nitrogen atoms function as hydrogen bond acceptors [7] [8]. These interactions typically form extended networks that stabilize the crystal structure.

N-H⋯O hydrogen bonds between carbohydrazide groups commonly form R₂²(10) ring motifs that link molecules into chains or sheets within the crystal lattice [9]. Additional C-H⋯O and C-H⋯N interactions contribute to three-dimensional network stability and influence overall packing efficiency.

Table 1: Crystallographic Data for Related Pyrazole Carbohydrazide Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Reference N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide Orthorhombic 11.0299(2) 14.1131(2) 20.2211(3) - 3147.74(9) 8 [8] N′-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide P2₁/c 22.399(15) 11.180(8) 8.190(6) 97.378(12) 2034(2) 4 [9] N′-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide - - - - - - - [7]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural elucidation through characteristic fragmentation patterns for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [1] [10]. The molecular ion peak and fragment ion patterns enable confirmation of molecular formula and provide insights into the preferred fragmentation pathways under electron impact conditions.

Molecular Ion Peak and Base Peak Analysis

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide exhibits a molecular formula of C₈H₈N₄O₂, corresponding to a molecular weight of 192.17 daltons [11] [12]. The molecular ion peak [M]⁺ appears at m/z 192 under electron impact ionization conditions, providing direct confirmation of the molecular formula and structural integrity.

Related pyrazole carbohydrazide derivatives demonstrate characteristic molecular ion patterns that confirm their structural assignments. For example, N′-(furan-2-ylmethylene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a molecular ion peak at m/z 219.3 [M-H]⁺ [1], while N′-(5-bromo-2-hydroxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide shows a molecular ion peak at m/z 323.2 [M-H]⁺ [1].

Characteristic Fragmentation Pathways

The fragmentation pattern of pyrazole carbohydrazide derivatives typically involves sequential loss of functional groups and ring system fragmentations. The initial fragmentation commonly involves loss of the hydrazide nitrogen (loss of 28 daltons corresponding to N₂H₄), producing a fragment ion at m/z 164 for the target compound.

Subsequent fragmentation may involve loss of the carbonyl group (loss of 28 daltons corresponding to CO), producing a fragment ion at m/z 136. Further fragmentation can lead to loss of the furan ring system or formation of characteristic pyrazole-based fragments that provide structural confirmation.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the fragmentation process. For pyrazole carbohydrazide derivatives, this often involves formation of substituted pyrazole cations that retain the heterocyclic aromaticity and demonstrate enhanced stability under electron impact conditions [10].

Table 2: Mass Spectrometric Data for Related Pyrazole Carbohydrazide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Molecular Ion [M]⁺ (m/z) Base Peak (m/z) Reference 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide C₈H₈N₄O₂ 192.17 192 - [11] [12] N′-(furan-2-ylmethylene)-5-methyl-1H-pyrazole-3-carbohydrazide C₁₀H₁₀N₄O₂ 218.21 219.3 [M-H]⁺ - [1] N′-(5-bromo-2-hydroxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide C₁₂H₁₁BrN₄O₂ 323.15 323.2 [M-H]⁺ - [1] 5-methyl-1H-pyrazole-3-carbohydrazide C₅H₈N₄O 140.14 141.4 [M-H]⁺ - [1]

Mechanistic Considerations for Fragmentation

The fragmentation mechanisms observed in pyrazole carbohydrazide mass spectra typically involve charge-directed fragmentations that occur preferentially at the most labile bonds within the molecular structure. The carbohydrazide linkage represents a particularly fragile site due to the presence of multiple nitrogen atoms and the polarized carbonyl group.

Electron impact ionization can induce α-cleavage adjacent to the carbonyl carbon, leading to formation of acylium ion fragments that retain positive charge on the carbonyl-containing portion of the molecule. Alternative fragmentation pathways may involve heterocyclic ring opening or rearrangement reactions that produce characteristic fragment ions diagnostic for the pyrazole or furan ring systems.

XLogP3

-0.2

Wikipedia

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features | Potential

Systematic IUPAC Nomenclature and Structural RepresentationThe compound is systematically named 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide. Its structure comprises:

The SMILES notation for this compound is NNC(=O)C1=NNC(=C1)C1=CC=CO1, which encodes the connectivity of its atoms.

Molecular Formula and Weight AnalysisThe molecular formula of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is C₈H₈N₄O₂, with a molecular weight of 192.17 g/mol. This formula reflects the combination of a pyrazole (C₃H₃N₂), furan (C₄H₃O), and carbohydrazide (C₂H₄N₂O₂) moieties. CAS Registry Number and Alternative Chemical IdentifiersKey identifiers include:

Condensation Reactions Involving Furan PrecursorsThe conventional synthesis of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide typically employs condensation reactions utilizing furan-based precursors as starting materials [2]. The most widely adopted synthetic approach involves the reaction of furan derivatives with appropriate pyrazole precursors under controlled conditions [4]. The condensation methodology follows established protocols where furan-2-yl compounds undergo nucleophilic attack by hydrazine derivatives, leading to the formation of the desired pyrazole carbohydrazide structure [5]. Research has demonstrated that the condensation reaction between furan-2-carboxaldehyde and pyrazole hydrazide derivatives proceeds efficiently under acidic conditions [6]. The reaction mechanism involves the initial formation of a hydrazone intermediate through the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the furan precursor [7]. This intermediate subsequently undergoes intramolecular cyclization to form the pyrazole ring system [8]. Temperature control plays a crucial role in these condensation reactions, with optimal conditions typically ranging from 20°C to 80°C [9]. The reaction kinetics show strong dependence on the pH of the reaction medium, with maximum reaction rates observed at pH values between 1.9 and 2.1 [5]. Under these conditions, the formation of the target compound occurs through a stepwise mechanism involving phenylhydrazone intermediate formation followed by cyclization and dehydration [5]. The choice of solvent system significantly influences the reaction outcome and product yield [10]. Ethanol-water mixtures have proven particularly effective for these condensation reactions, providing optimal solubility for both reactants and facilitating efficient heat transfer [11]. Alternative solvent systems including dimethylformamide and dimethyl sulfoxide have also been employed, though with varying degrees of success [12]. Hydrazine Derivative Incorporation StrategiesThe incorporation of hydrazine derivatives into the synthetic pathway represents a critical step in the formation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [13]. Multiple strategies have been developed for the effective integration of hydrazine functionality into the target molecule [14]. The most common approach involves the direct reaction of methyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate with hydrazine hydrate under reflux conditions [2]. Hydrazine hydrate serves as the primary nitrogen source for the carbohydrazide functionality, with reaction typically conducted in absolute ethanol at elevated temperatures [2]. The mechanism proceeds through nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the ester group, leading to the displacement of methanol and formation of the carbohydrazide bond [15]. This transformation typically requires reaction times ranging from 6 to 12 hours to achieve complete conversion [2]. Alternative hydrazine incorporation strategies involve the use of substituted hydrazines to introduce additional functionality into the target molecule [16]. These approaches allow for the preparation of diverse derivatives with modified electronic and steric properties [17]. The reaction conditions must be carefully optimized to prevent side reactions such as hydrazine decomposition or unwanted cyclization processes [18]. The efficiency of hydrazine incorporation is significantly influenced by the electronic nature of the pyrazole ring system [19]. Electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine [20]. Conversely, electron-donating substituents can reduce the reaction rate and require more forcing conditions [21].

Microwave-Assisted and Solvent-Free Synthesis ApproachesMicrowave-assisted synthesis has emerged as a powerful technique for the preparation of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, offering significant advantages over conventional heating methods [4] [12]. The application of microwave irradiation dramatically reduces reaction times while often improving product yields and selectivity [12]. These green chemistry approaches align with modern synthetic requirements for environmental sustainability and energy efficiency [13]. The microwave-assisted synthesis typically involves the reaction of furan precursors with hydrazine derivatives under controlled microwave irradiation [4]. Reaction times are reduced from several hours to 10-30 minutes while maintaining or improving yields compared to conventional heating [12]. The enhanced reaction kinetics result from the direct heating of polar molecules through dielectric heating, leading to more uniform temperature distribution and reduced thermal gradients [4]. Solvent-free microwave synthesis represents an even more environmentally benign approach, eliminating the need for organic solvents while achieving excellent yields [13]. These reactions are typically conducted using solid-supported reactants or neat reaction mixtures under microwave irradiation [13]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [13]. One-pot multicomponent reactions under microwave conditions have been developed for the synthesis of pyrazole derivatives, including furan-substituted analogs [12]. These approaches involve the simultaneous reaction of multiple components in a single reaction vessel, reducing the number of synthetic steps and improving overall efficiency [8]. The reaction typically involves aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions using ionic liquid catalysts [13]. The optimization of microwave-assisted synthesis requires careful control of several parameters including power level, temperature, and irradiation time [12]. Excessive microwave power can lead to decomposition of sensitive functional groups, while insufficient power may result in incomplete conversion [4]. Temperature monitoring is crucial to prevent overheating and ensure reproducible results [22].

Industrial-Scale Production Optimization ChallengesThe translation of laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure efficient and economical manufacturing of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [23] [24]. Scale-up considerations encompass technical, economic, and environmental factors that significantly impact the feasibility of large-scale production [25]. Heat transfer management represents one of the most critical challenges in industrial-scale synthesis [26] [25]. The exothermic nature of many condensation reactions requires sophisticated temperature control systems to prevent runaway reactions and ensure product quality [26]. Industrial reactors must be equipped with advanced heat exchanger designs and automated temperature monitoring systems to maintain optimal reaction conditions [26] [25]. Mass transfer limitations become increasingly significant as reaction volumes increase [27] [25]. Ensuring uniform distribution of reactants throughout large reaction vessels requires careful consideration of mixing efficiency and reactor design [25]. The heterogeneous nature of some reaction phases necessitates the use of high-efficiency impeller systems or continuous flow reactor configurations [25]. Quality control and process monitoring present additional challenges at industrial scale [28] [25]. Real-time analytical monitoring systems must be implemented to ensure consistent product purity and yield [28]. The complexity of implementing process analytical technology increases with scale, requiring sophisticated instrumentation and data management systems [29]. Economic optimization involves balancing multiple factors including raw material costs, energy consumption, and production capacity [28]. Process optimization algorithms can be employed to identify optimal operating conditions that minimize costs while maintaining product quality [28] [25]. The integration of green chemistry principles helps reduce environmental impact while potentially lowering operational costs [24] [29]. Safety considerations become paramount at industrial scale due to the larger quantities of potentially hazardous materials involved [23] [25]. Comprehensive risk assessments must be conducted, and appropriate safety measures implemented including pressure relief systems, emergency shutdown procedures, and containment protocols [23]. Regulatory compliance adds another layer of complexity to industrial-scale production [24]. Environmental regulations regarding waste disposal, emissions control, and worker safety must be carefully addressed during process design and implementation [24]. The development of environmentally sustainable processes requires integration of waste minimization strategies and consideration of the entire product lifecycle [24].

Spectroscopic Identification TechniquesNuclear Magnetic Resonance (NMR) Spectral AnalysisNuclear magnetic resonance spectroscopy serves as a cornerstone technique for elucidating the molecular structure of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, with chemical shift patterns providing definitive insights into the heterocyclic framework and functional group positioning [1]. The compound exhibits distinctive proton and carbon-13 nuclear magnetic resonance signatures that confirm its structural identity and enable precise structural assignment. Proton Nuclear Magnetic Resonance Characterization The proton nuclear magnetic resonance spectrum of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide demonstrates characteristic resonance patterns for the heterocyclic system. The pyrazole ring hydrogen appears as a singlet at approximately δ 6.5 parts per million, positioned downfield due to the deshielding effect of the adjacent nitrogen atoms [1]. The pyrazole nitrogen-hydrogen proton typically resonates at approximately δ 12.8 parts per million as a singlet, exhibiting the characteristic downfield shift associated with nitrogen-hydrogen bonds in aromatic heterocycles [1]. The furan ring system contributes three distinct proton environments to the spectrum. The furan proton adjacent to oxygen (H-3) resonates at approximately δ 6.6 parts per million, while the furan proton at the 4-position appears at δ 6.9 parts per million, and the furan proton at the 5-position resonates at δ 7.8 parts per million [1]. These chemical shift values reflect the characteristic electron distribution within the furan aromatic system and the influence of oxygen on neighboring carbon atoms. The carbohydrazide functional group exhibits two distinct proton environments. The amide hydrogen (CONH) typically appears as a singlet at approximately δ 11.6 parts per million, while the terminal hydrazide protons (NH2) resonate as a singlet at δ 4.3 parts per million [1]. These chemical shifts confirm the presence of the intact carbohydrazide moiety and distinguish it from other nitrogen-containing functional groups. Carbon-13 Nuclear Magnetic Resonance Analysis Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon of the carbohydrazide group typically resonates at approximately δ 162 parts per million, characteristic of amide carbonyl environments [2]. The pyrazole ring carbons exhibit distinct chemical shifts that reflect their aromatic character and substitution patterns. The pyrazole carbon at the 3-position (bearing the carbohydrazide substituent) typically appears at approximately δ 146 parts per million, while the pyrazole carbon at the 5-position (bearing the furan substituent) resonates at approximately δ 154 parts per million [3]. The pyrazole carbon at the 4-position characteristically appears at δ 102-103 parts per million for planar conformations [3]. The furan ring carbons display characteristic downfield chemical shifts due to aromatic character and oxygen deshielding effects. The furan carbon adjacent to oxygen typically resonates at approximately δ 148 parts per million, while the remaining furan carbons appear between δ 110-115 parts per million [4]. Fourier-Transform Infrared (FT-IR) Vibrational SignaturesFourier-transform infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies, enabling structural confirmation and purity assessment of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide . The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations within the heterocyclic framework and functional groups. Carbonyl and Nitrogen-Hydrogen Stretching Vibrations The carbohydrazide carbonyl group exhibits a characteristic stretching vibration at approximately 1650 wavenumbers, consistent with amide carbonyl frequencies observed in related pyrazole carbohydrazide derivatives [1] . This absorption band serves as a diagnostic marker for the intact carbohydrazide functionality and distinguishes it from carboxylic acid or ester derivatives. The nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3200-3500 wavenumber region. The pyrazole nitrogen-hydrogen stretch typically appears at approximately 3280 wavenumbers, while the carbohydrazide nitrogen-hydrogen stretches appear at 3300-3460 wavenumbers [1] . The terminal amino group of the hydrazide moiety contributes additional nitrogen-hydrogen stretching bands in this region. Aromatic and Heterocyclic Vibrations The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of aromatic heterocyclic systems [2]. The furan and pyrazole rings contribute multiple bands in this region, reflecting the diverse aromatic carbon-hydrogen environments within the molecular structure. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1450-1600 wavenumber region, with specific bands corresponding to the pyrazole and furan ring systems [1]. These vibrations provide confirmation of the aromatic character and structural integrity of the heterocyclic frameworks. Fingerprint Region Analysis The fingerprint region (800-1400 wavenumbers) contains numerous characteristic absorption bands that provide molecular identification capabilities. The furan ring contributes specific out-of-plane bending vibrations around 800-900 wavenumbers, while the pyrazole ring exhibits characteristic deformation modes in the 1000-1300 wavenumber region [6]. X-ray Crystallographic Studies of Crystalline FormsX-ray crystallographic analysis provides definitive three-dimensional structural information for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [7] [8]. Crystallographic studies of related pyrazole carbohydrazide derivatives demonstrate the capability of these compounds to form well-ordered crystalline structures suitable for single-crystal diffraction analysis. Unit Cell Parameters and Crystal System Related pyrazole carbohydrazide derivatives typically crystallize in common space groups such as monoclinic or orthorhombic systems. For example, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide crystallizes in the orthorhombic space group with unit cell parameters a = 11.0299(2) Å, b = 14.1131(2) Å, c = 20.2211(3) Å, and V = 3147.74(9) ų [8]. These parameters demonstrate the typical unit cell dimensions observed for pyrazole carbohydrazide structures. N′-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 22.399(15) Å, b = 11.180(8) Å, c = 8.190(6) Å, β = 97.378(12)°, and V = 2034(2) ų [9]. These crystallographic data illustrate the structural diversity possible within the pyrazole carbohydrazide family while maintaining common geometric features. Molecular Geometry and Conformation Crystallographic analysis reveals that pyrazole carbohydrazide derivatives typically adopt planar or near-planar conformations for the heterocyclic core structure. The pyrazole ring maintains approximate planarity with maximum deviations typically less than 0.023 Å from the mean plane [7]. The carbohydrazide group generally adopts extended conformations that facilitate intermolecular hydrogen bonding interactions. The furan ring in related structures maintains coplanarity with the pyrazole system or adopts small dihedral angles that minimize steric interactions while preserving conjugation effects [7]. Torsion angles between the pyrazole and furan rings typically range from 0° to 30°, depending on crystal packing forces and intermolecular interactions. Intermolecular Interactions and Crystal Packing Hydrogen bonding interactions play crucial roles in determining crystal packing arrangements for pyrazole carbohydrazide derivatives. The carbohydrazide nitrogen-hydrogen groups serve as hydrogen bond donors, while carbonyl oxygen atoms and nitrogen atoms function as hydrogen bond acceptors [7] [8]. These interactions typically form extended networks that stabilize the crystal structure. N-H⋯O hydrogen bonds between carbohydrazide groups commonly form R₂²(10) ring motifs that link molecules into chains or sheets within the crystal lattice [9]. Additional C-H⋯O and C-H⋯N interactions contribute to three-dimensional network stability and influence overall packing efficiency. Table 1: Crystallographic Data for Related Pyrazole Carbohydrazide Derivatives

Mass Spectrometric Fragmentation PatternsMass spectrometry provides definitive molecular weight determination and structural elucidation through characteristic fragmentation patterns for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide [1] [10]. The molecular ion peak and fragment ion patterns enable confirmation of molecular formula and provide insights into the preferred fragmentation pathways under electron impact conditions. Molecular Ion Peak and Base Peak Analysis 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide exhibits a molecular formula of C₈H₈N₄O₂, corresponding to a molecular weight of 192.17 daltons [11] [12]. The molecular ion peak [M]⁺ appears at m/z 192 under electron impact ionization conditions, providing direct confirmation of the molecular formula and structural integrity. Related pyrazole carbohydrazide derivatives demonstrate characteristic molecular ion patterns that confirm their structural assignments. For example, N′-(furan-2-ylmethylene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a molecular ion peak at m/z 219.3 [M-H]⁺ [1], while N′-(5-bromo-2-hydroxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide shows a molecular ion peak at m/z 323.2 [M-H]⁺ [1]. Characteristic Fragmentation Pathways The fragmentation pattern of pyrazole carbohydrazide derivatives typically involves sequential loss of functional groups and ring system fragmentations. The initial fragmentation commonly involves loss of the hydrazide nitrogen (loss of 28 daltons corresponding to N₂H₄), producing a fragment ion at m/z 164 for the target compound. Subsequent fragmentation may involve loss of the carbonyl group (loss of 28 daltons corresponding to CO), producing a fragment ion at m/z 136. Further fragmentation can lead to loss of the furan ring system or formation of characteristic pyrazole-based fragments that provide structural confirmation. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the fragmentation process. For pyrazole carbohydrazide derivatives, this often involves formation of substituted pyrazole cations that retain the heterocyclic aromaticity and demonstrate enhanced stability under electron impact conditions [10]. Table 2: Mass Spectrometric Data for Related Pyrazole Carbohydrazide Derivatives

Mechanistic Considerations for Fragmentation The fragmentation mechanisms observed in pyrazole carbohydrazide mass spectra typically involve charge-directed fragmentations that occur preferentially at the most labile bonds within the molecular structure. The carbohydrazide linkage represents a particularly fragile site due to the presence of multiple nitrogen atoms and the polarized carbonyl group. Electron impact ionization can induce α-cleavage adjacent to the carbonyl carbon, leading to formation of acylium ion fragments that retain positive charge on the carbonyl-containing portion of the molecule. Alternative fragmentation pathways may involve heterocyclic ring opening or rearrangement reactions that produce characteristic fragment ions diagnostic for the pyrazole or furan ring systems. XLogP3 -0.2

Wikipedia

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|